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Get Quote

Executive Summary
Teloidine (6,7-dihydroxytropine) is a polyhydroxylated tropane alkaloid primarily identified in

the root systems of Solanaceous plants, specifically within the Datura, Brugmansia, and

Duboisia genera.[1][2] Chemically defined as 3

,6

,7

-trihydroxytropane, it serves as the metabolic core for the ester alkaloid meteloidine (3-
tigloylteloidine). Unlike its potent congeners scopolamine and hyoscyamine, teloidine itself
exhibits negligible pharmacological activity, acting instead as a hydrophilic biosynthetic
intermediate.

This technical guide provides a rigorous analysis of teloidine’s stereochemical configuration,

physicochemical constants, and synthetic methodologies, designed for researchers in natural

product chemistry and medicinal synthesis.
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Chemical Structure and Stereochemistry[3]
The pharmacological inertness of teloidine, contrasted with the high potency of scopolamine,

is dictated by its specific stereochemical architecture. The molecule is a tropane (8-

azabicyclo[3.2.1]octane) derivative functionalized with three hydroxyl groups.

Stereochemical Configuration
The definitive configuration of teloidine is 3

,6

,7

-trihydroxytropane.

C3 Position (Endo/

): The hydroxyl group at C3 is in the

(endo) orientation, trans to the nitrogen bridge. This matches the configuration of tropine.

C6 & C7 Positions (Exo/

): The vicinal diol system at C6 and C7 adopts the

(exo) orientation, cis to the nitrogen bridge. This cis-diol arrangement is crucial for its
metabolic relationship to scopolamine (which contains a 6,7-

-epoxide).

Structural Visualization
The following diagram illustrates the connectivity and stereochemical relationships within the

teloidine molecule.
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Caption: Structural logic of Teloidine showing the tropane core and specific stereochemical

functionalization.

Physicochemical Profiling
Teloidine is a crystalline solid with high polarity due to its three hydroxyl groups. It is

significantly more water-soluble than mono-hydroxylated tropanes like tropine.
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Property Value Notes

Chemical Formula

C

H

NO

Molecular Weight 173.21 g/mol

IUPAC Name

(1R,3r,5S,6r,7r)-8-methyl-8-

azabicyclo[3.2.1]octane-3,6,7-

triol

Stereodescriptors confirm

exo/endo assignments.[3][4]

Melting Point 168–169 °C

Anhydrous form; crystallizes

with 1 H

O from moist solvents.

Solubility

High: H

O, Ethanol, CHCl

Low: Ether, Benzene

Hydrophilicity limits extraction

with non-polar solvents.

pKa ~9.5–10.0

Typical for tropane nitrogen;

precise experimental values

vary by solvent.

Appearance Crystalline Needles
Typically recrystallized from

acetone/water.

Derivatives for Identification:

Hydrochloride: mp > 300 °C (Prisms)

Hydrobromide: mp 295 °C (Hexagonal plates)

Aurichloride: mp 225 °C (Characteristic identification salt)

Synthetic and Biosynthetic Pathways
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Understanding the origin of teloidine requires examining both its natural biosynthesis in Datura

and its total chemical synthesis via the Robinson-Schöpf condensation.

Biosynthetic Pathway
In Solanaceous plants, teloidine is not a degradation product but a precursor. The pathway

involves the stepwise hydroxylation of the tropane ring.

Tropinone is reduced to Tropine.

Tropine undergoes hydroxylation (likely via a 6,7-dehydrotropine intermediate) to form

Teloidine.

Teloidine is esterified with tiglic acid to form Meteloidine.[5]

Chemical Synthesis (Robinson-Schöpf Protocol)
The classic synthesis of teloidine mimics the biosynthetic logic using a biomimetic

condensation, followed by stereoselective reduction.

Protocol Summary:

Condensation: Reaction of mesotartaric aldehyde (provides the C6/C7 diol motif),

methylamine, and acetonedicarboxylic acid.[6]

Intermediate: Formation of Teloidinone (3-keto-6,7-dihydroxytropane).

Reduction: Catalytic hydrogenation or hydride reduction of Teloidinone yields Teloidine.
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Caption: Synthetic route to Teloidine via Teloidinone intermediate.

Analytical Protocols
NMR Spectroscopy Expectations
Due to the symmetry of the tropane core (if achiral meso-form) or specific substitution patterns,

NMR is the primary tool for confirmation.

H NMR (D

O or CDCl

):

H3 (Methine): Triplet or multiplet around

3.8–4.2 ppm.
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H6/H7 (Methines): Signals around

4.0–4.5 ppm. The coupling constants (

) between H6/H7 and H5/H1 differentiate the exo (

) configuration.

N-CH

: Singlet approx

2.3–2.5 ppm.

C NMR:

C3: ~60–65 ppm.

C6/C7: ~70–75 ppm (shifted downfield due to -OH).

Bridgehead (C1/C5): ~65–70 ppm.

Mass Spectrometry
Fragmentation: Electron Impact (EI) MS typically shows a molecular ion

at m/z 173.

Base Peak: Often observed at m/z 94-96 (N-methyl pyrrolidine fragments) or loss of water

fragments (

).

Pharmacological Context
While teloidine itself is frequently cited as "physiologically inactive," this refers to its lack of

potent anticholinergic toxicity compared to atropine.

Structure-Activity Relationship (SAR): The absence of an ester moiety at C3 (tropic or tiglic

acid) removes the necessary pharmacophore for high-affinity binding to muscarinic

acetylcholine receptors.
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Metabolic Role: It acts as the hydrophilic scaffold. The biological activity is "activated" only

upon esterification to meteloidine (mild activity) or conversion to scopolamine (via epoxide

formation and esterification).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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